

5-Bromo-2-ethoxypyrimidine solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-ethoxypyrimidine

Cat. No.: B102293

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An In-depth Technical Guide to the Solubility Profile of **5-Bromo-2-ethoxypyrimidine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties and solubility characteristics of **5-Bromo-2-ethoxypyrimidine** (CAS No: 17758-11-1). As a key intermediate in medicinal chemistry, particularly in the synthesis of targeted therapies, a thorough understanding of its solubility is critical for optimizing reaction conditions, purification, and formulation development. While specific quantitative solubility data is not extensively available in public literature, this guide synthesizes the known properties of **5-Bromo-2-ethoxypyrimidine** and provides a detailed, field-proven experimental protocol for its quantitative solubility determination. This enables researchers to generate reliable solubility data in various solvent systems pertinent to their specific applications.

Introduction to 5-Bromo-2-ethoxypyrimidine

5-Bromo-2-ethoxypyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive bromine atom and an ethoxy group on the pyrimidine ring, allows for a range of chemical modifications, making it a valuable precursor for complex, biologically active molecules. The pyrimidine scaffold is a core component of numerous therapeutic agents, and understanding the solubility of its intermediates is a fundamental aspect of efficient and scalable drug development. Poor aqueous solubility, for instance, can pose significant challenges during clinical development, affecting bioavailability.^[1]

Physicochemical Properties

A foundational understanding of the physicochemical properties of **5-Bromo-2-ethoxypyrimidine** is essential for predicting its behavior in different solvent systems. The available data, primarily from predictive models and supplier technical sheets, are summarized below.

Property	Value	Reference(s)
CAS Number	17758-11-1	[2][3]
Molecular Formula	C ₆ H ₇ BrN ₂ O	
Molecular Weight	203.04 g/mol	
Appearance	White to light yellow solid	
Boiling Point	270.3±32.0 °C (Predicted)	[2]
Density	1.531±0.06 g/cm ³ (Predicted)	[2]
pKa	-0.15±0.22 (Predicted)	[2]
Storage	Sealed in dry, Room Temperature	[2]

Qualitative Solubility Data

Exhaustive searches of scientific literature and chemical databases have not yielded specific quantitative solubility data for **5-Bromo-2-ethoxypyrimidine**. However, its classification as a solid organic compound suggests it is likely to exhibit solubility in a range of common organic solvents. For a related compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, good solubility is noted in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with limited compatibility with protic solvents such as ethanol and methanol.[4] Given the structural similarities, a similar trend might be expected for **5-Bromo-2-ethoxypyrimidine**. However, experimental verification is paramount.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, this section provides a detailed protocol based on the widely accepted "shake-flask" method, which is considered the 'gold standard' for determining thermodynamic solubility.^[5] This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.^[1]

Principle of the Method

The shake-flask method involves creating a saturated solution of the solute (**5-Bromo-2-ethoxypyrimidine**) in a specific solvent by allowing an excess of the solid to equilibrate with the solvent over a defined period. After equilibration, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^[6]

Materials and Equipment

- **5-Bromo-2-ethoxypyrimidine** (high purity)
- Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, DMF, tetrahydrofuran)
- Volumetric flasks and pipettes
- Analytical balance
- Thermostatic shaker or water bath
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)
- HPLC system with UV detector
- Vials for sample analysis

Step-by-Step Protocol

- Preparation of Stock Solutions for Calibration:
 - Accurately weigh a known amount of **5-Bromo-2-ethoxypyrimidine** and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known

concentration.

- Perform serial dilutions of the stock solution to create a series of calibration standards.
- Sample Preparation and Equilibration:
 - Add an excess amount of **5-Bromo-2-ethoxypyrimidine** to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.
 - Accurately add a known volume (e.g., 2.00 mL) of the desired solvent to each vial.
 - Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C and 37 °C).^[7]
 - Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure the solution reaches saturation.
- Phase Separation:
 - After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.
 - To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining particulate matter.
 - Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the range of the calibration curve.
 - Analyze the diluted samples, along with the calibration standards, using a validated HPLC-UV method.

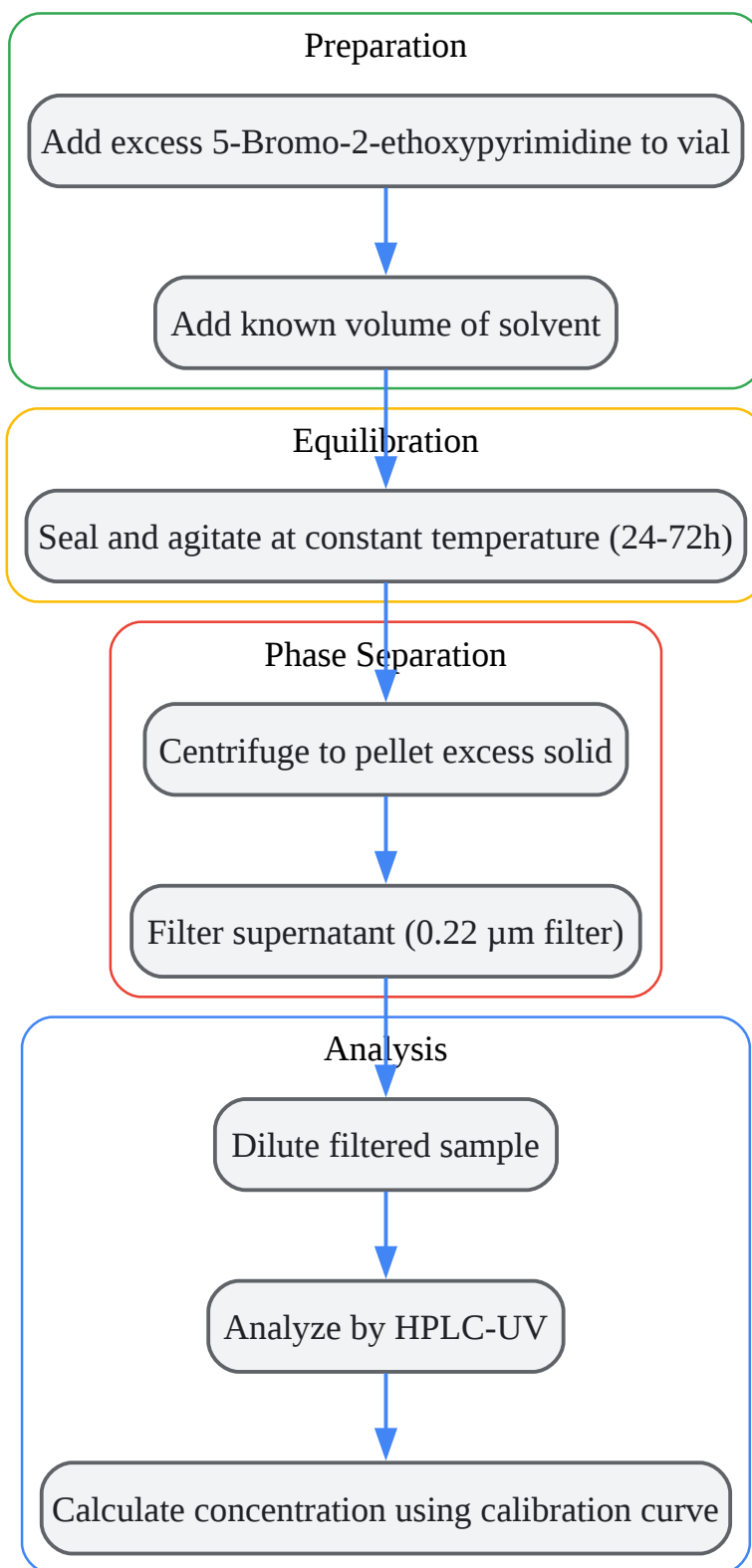
- Data Analysis and Calculation:
 - Construct a calibration curve by plotting the peak area from the HPLC analysis versus the concentration of the calibration standards.
 - Determine the concentration of **5-Bromo-2-ethoxypyrimidine** in the diluted samples using the calibration curve.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can be expressed in units such as mg/mL or mol/L.

Self-Validating System and Causality

- Excess Solid: The deliberate addition of excess solid ensures that the solution reaches thermodynamic equilibrium, representing the maximum amount of solute that can dissolve.
- Equilibration Time: An extended equilibration time (24-72 hours) is necessary to ensure that the dissolution process has reached a steady state. Shorter times may only yield kinetic solubility, which can be misleading.[8]
- Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.[1] Testing at both ambient (25 °C) and physiological (37 °C) temperatures provides more comprehensive data for drug development.[7]
- Phase Separation: Centrifugation and filtration are critical steps to prevent undissolved solid particles from being carried over into the analytical sample, which would lead to an overestimation of solubility.[6]
- Validated Analytical Method: The use of a validated HPLC method ensures the accuracy, precision, and linearity of the concentration measurement.[9]

Visualizations

Experimental Workflow for Solubility Determination



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Caption: Workflow for the shake-flask solubility determination method.

Applications in Drug Development

5-Bromo-2-ethoxypyrimidine is a key intermediate in the synthesis of various pharmaceutical compounds. For instance, related 5-bromo-2-substituted pyrimidines are precursors in the synthesis of Macitentan, a dual endothelin receptor antagonist.^[10] The solubility data of such intermediates are crucial for:

- **Process Chemistry:** Selecting appropriate solvents for reactions and ensuring that reactants and products remain in solution or crystallize as desired.
- **Purification:** Developing effective crystallization and chromatography methods.
- **Formulation:** Providing foundational data for the development of the final drug product's formulation.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **5-Bromo-2-ethoxypyrimidine**. A Safety Data Sheet (SDS) should always be consulted.^[11] General safety recommendations for similar brominated pyrimidines include:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.^[12]
- Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.^[13]
- Avoid contact with skin and eyes.^[13] In case of contact, rinse immediately with plenty of water.^[13]

Conclusion

While quantitative solubility data for **5-Bromo-2-ethoxypyrimidine** is not readily available in the public domain, this guide provides the necessary framework for researchers to generate this critical information. By understanding its physicochemical properties and implementing the detailed experimental protocol provided, scientists and drug development professionals can obtain reliable and reproducible solubility data. This will facilitate the optimization of synthetic

routes, purification processes, and formulation strategies, ultimately accelerating the development of new therapeutic agents.

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- To cite this document: BenchChem. [5-Bromo-2-ethoxypyrimidine solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b102293#5-bromo-2-ethoxypyrimidine-solubility-data\]](https://www.benchchem.com/product/b102293#5-bromo-2-ethoxypyrimidine-solubility-data)

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